N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide
Overview
Description
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide is a chemical compound with the molecular formula C11H19NO4 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide consists of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be represented by its InChI code: 1S/C11H19NO4 .Physical And Chemical Properties Analysis
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide has a molecular weight of 229.27 g/mol . Additional physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Supramolecular Arrangements
Research into cyclohexane-5-spirohydantoin derivatives, including compounds structurally related to N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, has revealed their potential in forming supramolecular arrangements. The study by Graus et al. (2010) investigated the relationship between molecular and crystal structures of these compounds, emphasizing the role of substituents in supramolecular arrangements and the retention of the R22 (8) (CONH)2 hydrogen bond ring in crystal structures (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Synthesis for Biolubricant Applications
Kurniawan et al. (2017) explored the synthesis of novel 1,4-dioxaspiro compounds derived from oleic acid, potentially related to N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide, for biolubricant applications. These compounds were synthesized using a sonochemical method, indicating their potential as biolubricant candidates (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).
Phase Equilibria in Alternative Solvents
A study by Melo et al. (2012) on the solubility of 1,4-dioxaspiro[4.5]decane-2-methanol in sustainable solvents like water and ionic liquids provided insights into the interactions in these binary systems. The research highlights the solubility characteristics and potential applications of compounds structurally similar to N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide in designing alternative reactions and extraction/separation processes (Melo, Rodrigues, Bogel-Łukasik, & Bogel-Łukasik, 2012).
Flexible Synthesis for Spiroacetals
Research by Schwartz et al. (2005) described a flexible approach to synthesizing enantiomerically pure dioxaspiro compounds, like N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide. The study focused on the acquisition of compounds with potential applications in the synthesis of complex spiroacetal systems (Schwartz, Hayes, Kitching, & De Voss, 2005).
Safety And Hazards
properties
IUPAC Name |
N-methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-12(14-2)10(13)9-3-5-11(6-4-9)15-7-8-16-11/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSBVBIAZACMHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCC2(CC1)OCCO2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191201 | |
Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-1,4-Dioxaspiro[4.5]decane-8-carboxamide | |
CAS RN |
158243-48-2 | |
Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158243-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methoxy-N-methyl-1,4-dioxaspiro[4.5]decane-8-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101191201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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